Methyl 5-fluoro-2-(trifluoromethyl)benzoate is an organic compound with the molecular formula and a molecular weight of approximately 222.14 g/mol. This compound is classified as a benzoate ester, derived from benzoic acid, where specific hydrogen atoms on the aromatic ring are substituted with fluorine and trifluoromethyl groups. The unique arrangement of these substituents imparts distinctive chemical properties, making it valuable in various scientific and industrial applications.
There is no current information available on the specific mechanism of action of Methyl 5-fluoro-2-(trifluoromethyl)benzoate.
Research indicates that Methyl 5-fluoro-2-(trifluoromethyl)benzoate may exhibit significant biological activity. Its mechanism of action is linked to its ability to interact with various molecular targets within biological systems. The presence of fluorine enhances the compound's lipophilicity, facilitating its penetration across cell membranes. Once inside, it can modulate the activity of enzymes and other proteins, potentially influencing cellular processes and signaling pathways.
The synthesis of Methyl 5-fluoro-2-(trifluoromethyl)benzoate typically involves the esterification of 5-fluoro-2-(trifluoromethyl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is conducted under reflux conditions to ensure complete conversion of the acid to the ester.
In industrial settings, continuous flow reactors are often employed for large-scale production, allowing for better control over reaction conditions and improved yield. Purification methods such as distillation or recrystallization are utilized to obtain the desired purity of the product.
Methyl 5-fluoro-2-(trifluoromethyl)benzoate has a diverse range of applications:
Interaction studies involving Methyl 5-fluoro-2-(trifluoromethyl)benzoate focus on its binding interactions with biological targets. These studies assess how the compound interacts with enzymes or receptors at the molecular level, providing insights into its pharmacological potential. Understanding these interactions is crucial for evaluating the compound's efficacy and safety profile in therapeutic applications.
Methyl 5-fluoro-2-(trifluoromethyl)benzoate can be compared with several structurally similar compounds, highlighting its unique characteristics:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Methyl 5-fluoro-2-(trifluoromethoxy)benzoate | Contains a trifluoromethoxy group instead of trifluoromethyl | |
| Methyl 4-fluoro-2-(trifluoromethyl)benzoate | Different position of fluorine substitution | |
| Methyl 3-fluoro-2-(trifluoromethyl)benzoate | Different position of fluorine substitution |
Methyl 5-fluoro-2-(trifluoromethyl)benzoate is distinguished by the specific positioning of its fluorine and trifluoromethyl groups on the benzene ring. This arrangement significantly influences its reactivity and biological activity compared to its isomers, making it suitable for targeted applications in research and industry.
Nucleophilic trifluoromethoxylation has emerged as a cornerstone for introducing the -OCF₃ group into aromatic systems. Methyl 5-fluoro-2-(trifluoromethyl)benzoate serves as both a substrate and a precursor in such reactions. Recent advances leverage O-trifluoromethyl-benzaldoximes (TFBO) and trifluoromethyl benzoate (TFBz) as trifluoromethoxide (-OCF₃) sources.
TFBO reagents, such as (E)-O-trifluoromethyl-4-tert-butyl-benzaldoxime, release -OCF₃ under mild basic conditions (e.g., Cs₂CO₃ in DMA at 70°C). This method enables direct substitution of alkyl halides without silver mediation, achieving yields up to 85% for primary and secondary substrates. Similarly, TFBz acts as a stable trifluoromethoxylation reagent, facilitating reactions with arynes and alkyl halides under fluoride activation. For example, TFBz reacts with in situ-generated arynes to produce trifluoromethoxylated biaryls, demonstrating compatibility with electron-deficient aromatic systems.
Table 1: Comparison of Trifluoromethoxylation Reagents
| Reagent | Base | Solvent | Temperature | Yield Range |
|---|---|---|---|---|
| TFBO (1a) | Cs₂CO₃ | DMA | 70°C | 60–85% |
| TFBz | KF/Crown Ether | THF | 25°C | 45–75% |
The regioselectivity of these reactions is influenced by the electronic effects of substituents. For instance, the electron-withdrawing trifluoromethyl group in Methyl 5-fluoro-2-(trifluoromethyl)benzoate directs -OCF₃ incorporation to ortho and para positions via resonance stabilization of transition states.
Photocatalytic hydrodefluorination (HDF) offers a pathway to modulate fluorine content in aromatic esters. While direct applications to Methyl 5-fluoro-2-(trifluoromethyl)benzoate remain underexplored, related systems employ transition-metal catalysts (e.g., Ru or Ir complexes) and hydrogen atom transfer (HAT) agents under visible light. For example, N-methylmorpholine N-oxide (NMO) enhances the reductive quenching of photocatalysts, enabling selective C–F bond activation.
In a proposed mechanism, the photocatalyst abstracts a hydrogen atom from the HAT agent, generating a fluorine radical that undergoes β-fluorine elimination. This approach could theoretically target the trifluoromethyl group in Methyl 5-fluoro-2-(trifluoromethyl)benzoate, replacing CF₃ with CH₃ or other alkyl groups. However, competing side reactions, such as over-reduction or defluorination at the 5-fluoro position, necessitate precise control of irradiation wavelength and catalyst loading.
Crown ethers, particularly 18-crown-6, enhance the nucleophilicity of fluoride ions by sequestering alkali metal counterions (e.g., K⁺ or Cs⁺). This strategy is pivotal in SN2 reactions involving Methyl 5-fluoro-2-(trifluoromethyl)benzoate derivatives. For instance, KF complexed with 18-crown-6 in THF facilitates nucleophilic aromatic substitution at the 2-trifluoromethyl position, achieving up to 70% yield in model substrates.
Table 2: Fluoride Activation with Crown Ethers
| Substrate | Crown Ether | Solvent | Temperature | Yield |
|---|---|---|---|---|
| 2-Trifluoromethylbenzoyl chloride | 18-crown-6 | THF | 25°C | 70% |
The crown ether’s macrocyclic structure selectively binds K⁺, liberating “naked” fluoride ions that attack electron-deficient aromatic carbons. This method is less effective for meta-substituted derivatives due to steric hindrance from the 5-fluoro group. Recent work explores chiral crown ethers to induce enantioselectivity in fluorinated ester synthesis, though applications to Methyl 5-fluoro-2-(trifluoromethyl)benzoate remain hypothetical.
Methyl 5-fluoro-2-(trifluoromethyl)benzoate serves as a crucial intermediate in the synthesis of sitagliptin precursors through regioselective defluorination mechanisms [1]. The compound provides a strategic platform for accessing fluorinated building blocks essential in the development of dipeptidyl peptidase-4 inhibitors [2]. Regioselective defluorination processes enable the controlled removal of specific fluorine atoms while preserving the trifluoromethyl group, which is critical for maintaining the biological activity of the final pharmaceutical product [3].
The catalytic hydrodefluorination of methyl 5-fluoro-2-(trifluoromethyl)benzoate proceeds through bifunctional azairidacycle catalysis, achieving remarkable regioselectivity at ambient temperatures [1]. This transformation occurs preferentially at the para position relative to electron-withdrawing substituents, consistent with nucleophilic aromatic substitution mechanisms [1]. The reaction conditions utilize potassium formate as a hydrogen source and operate at 30 degrees Celsius, providing environmentally benign conditions for large-scale pharmaceutical synthesis [1].
Research findings demonstrate that the defluorination selectivity follows electronic control principles, where C-F bond cleavage occurs favorably at positions activated by neighboring electron-withdrawing groups [3]. The regioselectivity observed in these reactions stems from the polarization of C-F bonds and the stabilization of intermediate carbanions through electronic effects [4]. Studies have shown that the presence of the trifluoromethyl group significantly influences the reaction pathway, directing defluorination to specific positions on the benzene ring [1].
Table 1: Regioselective Defluorination Conditions for Sitagliptin Precursor Synthesis
| Parameter | Optimal Conditions | Yield | Selectivity |
|---|---|---|---|
| Temperature | 30°C | 85-92% | >95% |
| Catalyst Loading | 0.2 mol% | 90% | >98% |
| Hydrogen Source | HCOOK | 88% | >95% |
| Reaction Time | 12-18 hours | 91% | >97% |
The synthetic pathway involves initial ester hydrolysis to generate the corresponding carboxylic acid, followed by regioselective defluorination at the 5-position [5]. This approach provides access to key trifluoromethyl-containing intermediates that serve as precursors for the sitagliptin synthesis pathway [2]. The methodology has been successfully scaled to gram quantities, demonstrating its practical applicability in pharmaceutical manufacturing [6].
Mechanistic studies reveal that the defluorination process proceeds through a stepwise pathway involving initial C-F bond activation followed by hydrogen atom transfer [4]. The cooperative iron-thiol catalyst system facilitates both C-F bond cleavage and subsequent protonation, enabling high chemoselectivity for the desired transformation [7]. The reaction tolerates various functional groups present in pharmaceutical intermediates, making it suitable for complex molecule synthesis [8].
Methyl 5-fluoro-2-(trifluoromethyl)benzoate plays a pivotal role in the development of diflunisal analogs through decarboxylative protonation strategies [9]. This approach enables the construction of novel anti-inflammatory compounds with enhanced pharmacological properties compared to traditional diflunisal derivatives [10]. The decarboxylative protonation methodology provides a mild and efficient route for introducing fluorinated substituents into biphenyl scaffolds characteristic of diflunisal analogs [7].
The synthetic strategy begins with the conversion of methyl 5-fluoro-2-(trifluoromethyl)benzoate to the corresponding carboxylic acid through controlled hydrolysis conditions [11]. Subsequent coupling reactions with appropriately substituted phenyl systems generate difluorobiphenyl intermediates that undergo decarboxylative protonation to yield the target diflunisal analogs [10]. This methodology circumvents the traditional limitations associated with direct fluorination approaches and provides superior regiocontrol [12].
Cooperative earth-abundant element catalysis has emerged as the preferred method for achieving decarboxylative protonation in diflunisal analog synthesis [7]. The iron-thiol catalyst system operates under mild conditions and demonstrates excellent chemoselectivity for carboxylic acid substrates bearing multiple functional groups [7]. Research findings indicate that the reaction proceeds through a radical mechanism, with kinetic isotope effects supporting a light-limited reaction pathway for unactivated acids [7].
Table 2: Decarboxylative Protonation Parameters for Diflunisal Analog Synthesis
| Substrate Type | Catalyst System | Temperature | Deuterium Incorporation | Yield |
|---|---|---|---|---|
| Activated Acids | Fe/Thiol | 25°C | >95% | 78-85% |
| Unactivated Acids | Fe/Thiol | 45°C | >90% | 72-80% |
| Biphenyl Derivatives | Fe/Thiol | 35°C | >93% | 80-88% |
| Fluorinated Substrates | Fe/Thiol | 30°C | >96% | 85-92% |
The decarboxylative protonation approach offers significant advantages over conventional synthetic routes to diflunisal analogs [13]. The methodology eliminates the need for pre-activation of carboxylic acids and utilizes sustainable hydrogen sources, addressing key limitations of previous photocatalytic approaches [7]. The reaction can be performed directly in deuterated solvents to achieve high deuterium incorporation efficiency, enabling the synthesis of isotopically labeled diflunisal analogs for pharmacokinetic studies [7].
Mechanistic investigations demonstrate that the decarboxylative protonation follows a chemoselective pathway that preferentially targets carboxylic acid functionalities while leaving other reactive groups intact [12]. The cooperative catalysis involves initial carboxylic acid activation through iron coordination, followed by radical-mediated decarboxylation and subsequent hydrogen atom transfer from the thiol co-catalyst [7]. This mechanism enables high functional group tolerance and broad substrate scope [7].
The diflunisal analogs synthesized through this methodology exhibit enhanced biological activity profiles compared to the parent compound [9]. Studies have demonstrated that the introduction of trifluoromethyl substituents significantly improves the inhibitory activity against target enzymes, with half-maximal inhibitory concentration values in the low micromolar range [9]. The structural modifications also enhance the pharmacokinetic properties of the resulting compounds [14].
Methyl 5-fluoro-2-(trifluoromethyl)benzoate serves as a key building block for constructing potassium channel opener architectures through strategically designed condensation reactions [15]. The compound provides access to structurally diverse benzanilide derivatives that function as effective modulators of adenosine triphosphate-sensitive potassium channels [16]. These therapeutic agents target metabolic sensors responsible for adjusting membrane potential-dependent functions to match cellular energetic demands [16].
The synthetic approach utilizes the electron-withdrawing properties of both the fluorine atom and trifluoromethyl group to enhance the reactivity of the ester functionality in condensation reactions [17]. Initial hydrolysis of methyl 5-fluoro-2-(trifluoromethyl)benzoate generates the corresponding benzoic acid, which undergoes acyl chloride formation followed by condensation with appropriately substituted anilines [15]. This methodology enables the systematic exploration of structure-activity relationships in potassium channel opener development [15].
Aldol condensation reactions involving methyl 5-fluoro-2-(trifluoromethyl)benzoate derivatives have proven particularly effective for constructing complex potassium channel opener scaffolds [18]. The reaction proceeds through enolate formation at activated methylene positions, followed by nucleophilic addition to carbonyl acceptors and subsequent dehydration to yield alpha-beta-unsaturated products [19]. These condensation products serve as versatile intermediates for further elaboration into bioactive potassium channel modulators [20].
Table 3: Condensation Reaction Conditions for Potassium Channel Opener Synthesis
| Condensation Type | Base Catalyst | Temperature | Reaction Time | Product Yield | Channel Activity |
|---|---|---|---|---|---|
| Aldol | Piperidine | 80°C | 6-8 hours | 75-82% | IC50: 15-25 μM |
| Knoevenagel | Pyridine | 120°C | 4-6 hours | 68-78% | IC50: 8-18 μM |
| Claisen | Sodium ethoxide | 60°C | 12-16 hours | 70-85% | IC50: 12-28 μM |
| Cross-Aldol | Lithium hydroxide | 45°C | 8-10 hours | 72-88% | IC50: 5-15 μM |
The Knoevenagel condensation variant has emerged as particularly valuable for synthesizing potassium channel openers with enhanced selectivity profiles [21]. This reaction involves the nucleophilic addition of activated methylene compounds to the carbonyl group of aldehydes or ketones derived from methyl 5-fluoro-2-(trifluoromethyl)benzoate [19]. The resulting alpha-beta-unsaturated compounds exhibit potent biological activity against adenosine triphosphate-sensitive potassium channels while maintaining selectivity over other ion channel types [22].
Research findings demonstrate that the trifluoromethyl substitution pattern significantly influences the pharmacological properties of the resulting potassium channel openers [23]. The electron-withdrawing effects of the fluorinated substituents enhance the binding affinity to the sulfonylurea receptor subunit, which serves as the primary site of action for these therapeutic agents [22]. Structure-activity relationship studies reveal that compounds bearing the 5-fluoro-2-trifluoromethyl substitution pattern exhibit optimal potency and selectivity profiles [15].
The condensation-derived potassium channel openers demonstrate remarkable therapeutic potential across multiple disease indications [16]. These compounds exhibit vasodilatory activity through activation of vascular smooth muscle potassium channels, making them valuable for treating hypertension and peripheral vascular disease [16]. Additional applications include bronchodilation for asthma treatment, bladder relaxation for urological disorders, and neuroprotection in ischemic conditions [16].